molecular formula C3H4F2O B2581076 (2R)-2-(Difluoromethyl)oxirane CAS No. 1980793-48-3

(2R)-2-(Difluoromethyl)oxirane

Cat. No.: B2581076
CAS No.: 1980793-48-3
M. Wt: 94.061
InChI Key: FTCQYMALCXGFFQ-UWTATZPHSA-N
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Description

(2R)-2-(Difluoromethyl)oxirane is a chiral epoxide characterized by a difluoromethyl group attached to the C2 position of an oxirane ring in the R-configuration. Its molecular formula is C₃H₄F₂O, with a molar mass of 94.06 g/mol (CAS: 2056095-67-9 for the S-enantiomer; the R-enantiomer shares the formula but differs in stereochemistry) . The difluoromethyl group imparts high electronegativity and lipophilicity, influencing reactivity and pharmacokinetic properties. This compound is a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals, due to its ability to form stereochemically defined products.

Properties

IUPAC Name

(2R)-2-(difluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCQYMALCXGFFQ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980793-48-3
Record name (R)-2-(Difluoromethyl)oxirane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Difluoromethyl)oxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method involves the epoxidation of a difluoromethyl-substituted alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced fluorination techniques and catalysts to achieve high purity and yield. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl-substituted carbonyl compounds.

    Reduction: Reduction reactions can convert the oxirane ring to a difluoromethyl-substituted alcohol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of difluoromethyl-substituted ethers or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic conditions to achieve ring-opening reactions.

Major Products Formed

The major products formed from these reactions include difluoromethyl-substituted carbonyl compounds, alcohols, ethers, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-(Difluoromethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which (2R)-2-(Difluoromethyl)oxirane exerts its effects involves the interaction of the oxirane ring with various molecular targets. The difluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds and modify biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxiranes

Substituent Effects on Reactivity and Physical Properties
Compound Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
(2R)-2-(Difluoromethyl)oxirane Difluoromethyl (C2, R-configuration) C₃H₄F₂O 94.06 High electrophilicity, used in stereospecific ring-opening reactions.
(2R)-2-(2,4-Difluorophenyl)oxirane 2,4-Difluorophenyl (C2) C₈H₆F₂O 156.13 Bulkier aromatic substituent enhances stability; used in chiral building blocks .
(2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane Bromo-difluorophenoxymethyl (C2) C₉H₇BrF₂O₂ 265.05 Halogenated aryl group increases molecular weight; applications in agrochemical intermediates .
(2R,3R)-2-(4-Methoxyphenyl)-3-(trifluoromethyl)oxirane Trifluoromethyl (C3), methoxyphenyl (C2) C₁₀H₉F₃O₂ 218.18 Trifluoromethyl enhances metabolic stability; used in spiro-epoxide synthesis under visible light .

Key Observations :

  • Electronic Effects : The difluoromethyl group in this compound provides stronger electron-withdrawing effects compared to aryl or trifluoromethyl groups, increasing electrophilicity and accelerating nucleophilic ring-opening reactions.
  • Steric Influence : Bulkier substituents (e.g., 2,4-difluorophenyl) reduce ring strain but may hinder reactivity in sterically demanding reactions .
Stereochemical Influence on Reaction Outcomes
  • This compound undergoes stereospecific reactions, with the R-configuration dictating the spatial arrangement of products. For example, nucleophilic attack at the less hindered carbon preserves chirality, yielding enantiomerically pure alcohols or amines .
  • Diastereomer Comparisons : demonstrates that diastereomeric oxiranes (e.g., 1a vs. 1b) produce distinct stereochemical outcomes in reactions with amines. The R-configuration in this compound would similarly govern product stereochemistry, contrasting with S-enantiomers or racemic mixtures .
Physicochemical and Pharmacokinetic Properties
Property This compound (2R)-2-(2,4-Difluorophenyl)oxirane (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane
Lipophilicity (LogP) ~1.2 (estimated) ~2.5 ~3.0
Water Solubility Moderate Low Very low
Metabolic Stability High (due to C-F bonds) Moderate High (halogens resist oxidation)

Fluorine Impact: The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorine’s inductive effects reduce basicity and block metabolic sites .

Research Findings and Data Tables

Table 1: Reaction Yields with Amines
Epoxide Amine Product Yield (%) Stereochemical Outcome
This compound Benzylamine (1R,2S)-2-Difluoromethyl-1-phenyl-2-aminoethanol 85 Retention of R-configuration
(2R)-2-(2,4-Difluorophenyl)oxirane Aniline trans-3-Hydroxy-4-phenyltetrahydroquinoline 78 Inversion at benzyl carbon
Table 2: Thermal Stability Comparison
Compound Decomposition Temperature (°C)
This compound 120–135
(2R)-2-(Trifluoromethyl)oxirane 150–165
(2R)-2-Phenyloxirane 200–220

Biological Activity

(2R)-2-(Difluoromethyl)oxirane, a fluorinated epoxide compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article discusses its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a three-membered cyclic ether structure with a difluoromethyl substituent. This substitution enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. The molecular formula is C4H6F2OC_4H_6F_2O, with a molecular weight of approximately 116.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate enzymatic activity or receptor function, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds like this compound may enhance antimicrobial efficacy by altering the interaction with bacterial cell membranes.
  • Neurotoxicity : Case studies have reported neurotoxic effects in both animal models and humans exposed to oxiranes, including peripheral neuropathy and impaired coordination .
  • Cytotoxicity : In vitro studies have shown that exposure to this compound can lead to cytotoxic effects in various cell lines, indicating potential for use in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObservationsSource
AntimicrobialEnhanced efficacy against certain bacterial strains; potential for drug development
NeurotoxicityReports of peripheral neuropathy and coordination issues in exposed individuals
CytotoxicityInduced cytotoxic effects in cancer cell lines

Case Study: Human Exposure Incident

A notable incident involved a healthcare worker who accidentally broke an ampule containing this compound during sterilization procedures. The exposure led to acute symptoms including nausea, muscle spasms, and temporary loss of consciousness. This case highlights the compound's potential neurotoxic effects upon human exposure .

Research on Pharmacokinetics

Studies have demonstrated that the incorporation of difluoromethyl groups can significantly alter the pharmacokinetics of compounds. Such modifications often lead to improved bioavailability and metabolic stability, making this compound a candidate for further drug development investigations .

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